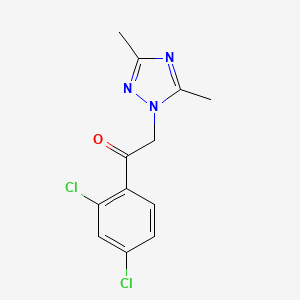
1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its utility in various chemical reactions and its presence in compounds that exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of related triazole derivatives typically involves nucleophilic substitution reactions or condensation reactions. For instance, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was prepared via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole, optimized to afford high yields suitable for industrial application . Similarly, novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives were synthesized through an aldol condensation, indicating the versatility of triazole compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure and properties of triazole derivatives can be investigated using various spectroscopic techniques and computational methods. For example, the molecular structure of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone was studied using X-ray diffraction and vibrational spectroscopy, supported by density functional theory (DFT) calculations . These methods provide insights into the geometrical parameters and vibrational frequencies, which are crucial for understanding the behavior of triazole compounds.
Chemical Reactions Analysis
Triazole derivatives participate in a variety of chemical reactions. The antifungal activity of 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives was evaluated, showing significant inhibition against various fungi, demonstrating the biological relevance of these reactions . Additionally, the synthesis of 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone from chlorobenzene and chloroacetyl chloride under catalysis illustrates the reactivity of chloro-substituted triazole compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, can lead to the formation of halogen bonds in the solid state, as seen in the study of benzene-1,3,5-triyltris((4-chlorophenyl)methanone) . These interactions can affect the compound's melting point, solubility, and stability. Furthermore, the anti-inflammatory activity of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone derivatives was assessed, indicating that the substitution pattern on the triazole ring can significantly impact biological properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A number of studies have focused on synthesizing and characterizing the structure of this compound and its derivatives. For instance, the synthesis of novel derivatives through aldol condensation demonstrates significant antifungal activities against various pathogens (Ruan et al., 2011). Additionally, the structural characterization of these compounds, including X-ray diffraction analysis, provides a deeper understanding of their molecular configurations (Xu et al., 2005).
Antifungal Activity
The antifungal properties of the title compound and its derivatives have been explored in several studies. These compounds have shown effectiveness against a range of fungal pathogens, highlighting their potential as antifungal agents (Ruan et al., 2011). This suggests the compound's relevance in developing new antifungal treatments.
Chemical Reactions and Process Development
Research has also delved into the chemical reactions involving this compound, including its role in synthesis processes. For example, its reaction with various nucleophiles has been studied to develop effective synthetic pathways for related compounds (Moskvina et al., 2015). This contributes to the broader understanding of chemical reactivity and synthesis strategies for related triazole compounds.
Potential Applications in Coordination Polymers
The compound has been used to synthesize novel coordination polymers, showcasing its utility in forming complex structures with potential applications in materials science (Tang et al., 2000). This opens up avenues for exploring the material properties of these polymers for various technological applications.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-15-8(2)17(16-7)6-12(18)10-4-3-9(13)5-11(10)14/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKTVKSMTNWTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2500265.png)
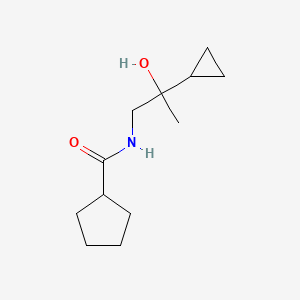
![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)

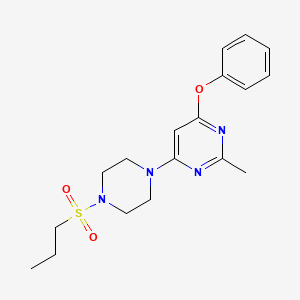
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)
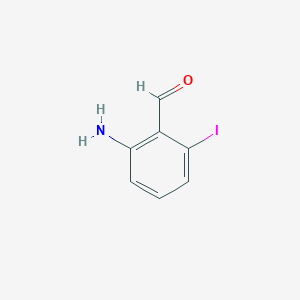
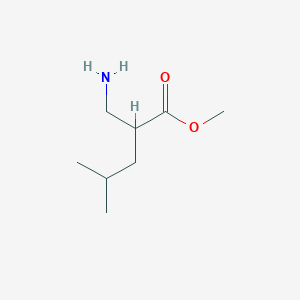
![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)
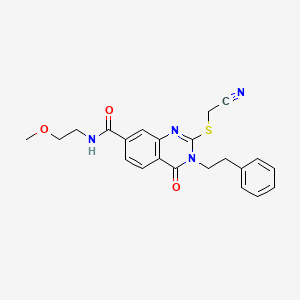
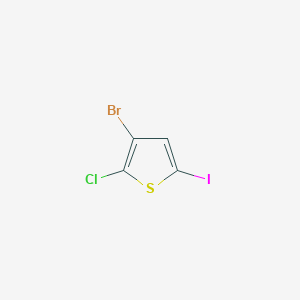
![7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2500281.png)
![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2500282.png)